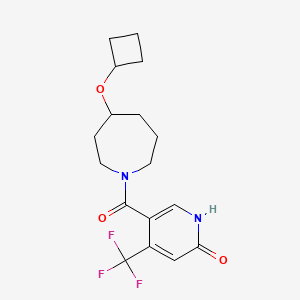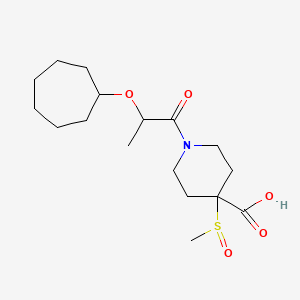
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one acts as a selective antagonist of the KOR, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The KOR is involved in the regulation of pain, stress, and addiction, and has been shown to play a role in the development of various diseases, including depression, anxiety, and drug addiction.
This compound binds to the KOR with high affinity and blocks the binding of endogenous ligands, such as dynorphin, which activate the receptor. By blocking the activation of the KOR, this compound can modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, stress, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the modulation of the immune response.
実験室実験の利点と制限
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one has several advantages for use in lab experiments, including its high affinity for the KOR, its selectivity for the KOR over other opioid receptors, and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for research on 5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one, including the development of novel drugs based on its structure, the exploration of its potential applications in the treatment of various diseases, including cancer and autoimmune disorders, and the further investigation of its mechanism of action and physiological effects. Additionally, research on this compound could lead to the development of new tools for the study of the KOR and its role in various physiological processes.
合成法
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one can be synthesized using a multi-step process that involves the reaction of 4-(trifluoromethyl)pyridin-2-one with cyclobutanol, followed by the addition of 1,6-diaminohexane and subsequent cyclization to form the azepane ring. The resulting compound is then treated with carbonyldiimidazole to form the final product.
科学的研究の応用
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and immunology. In neuroscience, this compound has been shown to act as a selective antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of pain, stress, and addiction. This compound has also been studied for its potential applications in the treatment of drug addiction, depression, and anxiety.
In pharmacology, this compound has been shown to have potential applications in the development of novel drugs for the treatment of various diseases, including cancer and inflammatory disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have anti-inflammatory effects in animal models of inflammatory disorders.
In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. This compound has also been studied for its potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c18-17(19,20)14-9-15(23)21-10-13(14)16(24)22-7-2-5-12(6-8-22)25-11-3-1-4-11/h9-12H,1-8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWCODGICOPTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2CCCN(CC2)C(=O)C3=CNC(=O)C=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxypiperidin-1-yl)-2-methylpropyl]-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B7439519.png)
![N-[[4-(trifluoromethyl)phenyl]methoxy]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxamide](/img/structure/B7439529.png)
![(4-Hydroxy-1,2-dimethylpyrrolidin-2-yl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7439530.png)

![1-[4-(5-Amino-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-[2-(trifluoromethyl)phenoxy]propan-1-one](/img/structure/B7439550.png)
![1-cyclopentyl-N-methyl-5-oxo-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B7439552.png)
![3-(aminomethyl)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]oxane-3-carboxamide](/img/structure/B7439560.png)

![2-[[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7439567.png)
![1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole](/img/structure/B7439573.png)
![3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide](/img/structure/B7439583.png)
![6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid](/img/structure/B7439591.png)
![2-[3-(1,2-dimethoxyethyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-naphthalen-2-ol](/img/structure/B7439593.png)
![2-(2,5-Dimethylphenyl)-6-[3-[(1-methylpyrazol-4-yl)methyl]azetidine-1-carbonyl]-4,5-dihydropyridazin-3-one](/img/structure/B7439609.png)